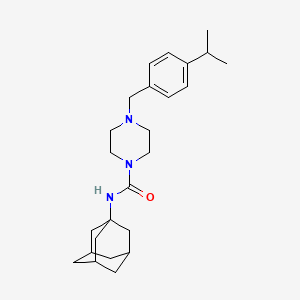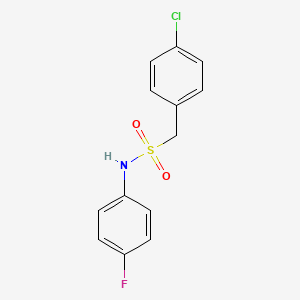![molecular formula C19H14ClF3N2O2 B4759891 N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4759891.png)
N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the signaling pathway of B cells, which play an important role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Wirkmechanismus
BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell activation and survival. N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide binds to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling. This leads to a decrease in B cell activation and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This selectivity reduces the risk of off-target effects and toxicity. In preclinical studies, N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to decrease the levels of circulating B cells and inhibit tumor growth in B cell malignancies. It has also been shown to decrease the levels of inflammatory cytokines in models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in lab experiments is its selectivity for BTK, which allows for specific targeting of B cell signaling pathways. This can help to elucidate the role of B cells in various diseases and identify potential therapeutic targets. One limitation of N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of interest is its potential use in combination with other targeted therapies or immunotherapies for the treatment of B cell malignancies. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in vivo, as well as its potential toxicity and side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. It has also shown efficacy in models of autoimmune diseases, such as rheumatoid arthritis and lupus. These studies have demonstrated that N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide inhibits BTK activity, leading to a decrease in B cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c20-15-7-3-1-5-12(15)9-24-17(26)11-25-10-14(18(27)19(21,22)23)13-6-2-4-8-16(13)25/h1-8,10H,9,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBMGFLPMFUQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-N-(2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4759814.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4759842.png)

![1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4759859.png)
![2-{[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4759861.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4759863.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4759866.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4759868.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4759876.png)
![3,5-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4759878.png)
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4759886.png)
![1-[2-(2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4759909.png)